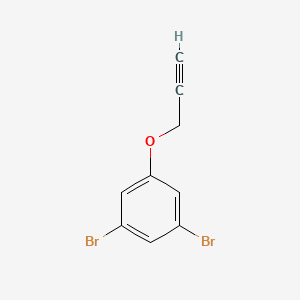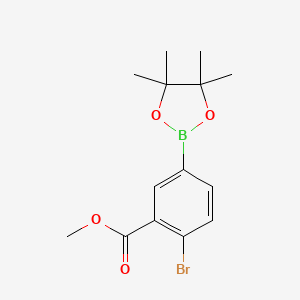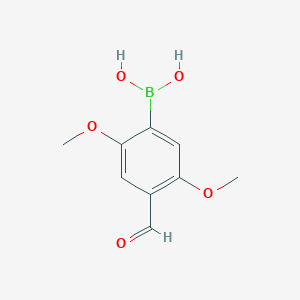![molecular formula C36H48F36O18Si12 B6319038 1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane CAS No. 851814-19-2](/img/structure/B6319038.png)
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane
描述
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[1111113,915,2117,19111,17115,23]triacontane is a highly complex organosilicon compound It is characterized by its multiple trifluoropropyl groups and a unique heptacyclic structure
作用机制
Target of Action
Trifluoropropyl POSS Cage Mixture, a specific type of Polyhedral Oligomeric Silsesquioxane (POSS), primarily targets polymers such as polylactic acid (PLA) and thermoplastic polyurethane (TPU) blends . The compound’s role is to enhance the properties of these polymers, improving their microstructure, thermal stability, and thermomechanical properties .
Mode of Action
The Trifluoropropyl POSS Cage Mixture interacts with its targets by integrating into the polymer matrix. Morphological observations have shown that POSS nanoparticles have a good dispersion state throughout the matrix and localize in both phases and also at the blend interface . This interaction results in changes to the polymer’s crystallization behavior and thermomechanical properties .
Biochemical Pathways
The Trifluoropropyl POSS Cage Mixture affects the crystallization pathway of the polymer. It hinders the melt crystallization of PLA while enhancing the degree of cold crystallinity of PLA . In addition, the dispersed TPU droplets in the PLA matrix induce a nucleation effect on melt crystallization of PLA, especially at low contents .
Pharmacokinetics
While the term “pharmacokinetics” typically applies to drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, in the context of Trifluoropropyl POSS Cage Mixture, it refers to how the compound is distributed within the polymer matrix and how it affects the polymer’s properties. The compound’s distribution within the matrix and its interaction with the polymer components impact the overall properties of the polymer blend .
Result of Action
The incorporation of Trifluoropropyl POSS Cage Mixture results in enhanced properties of the polymer blend. It improves the microstructure, thermal stability, and thermomechanical properties of the blend . Specifically, it increases the values of storage modulus but reduces the glass transition temperature, proving the lubrication effect of POSS nanoparticles .
Action Environment
The action of Trifluoropropyl POSS Cage Mixture is influenced by environmental factors such as temperature and the presence of other components in the blend. For instance, the cold crystallization temperature of PLA shifts to a higher temperature in the presence of the TPU phase . Additionally, the onset degradation temperature of samples in an inert ambient declines by the addition of POSS due to its low thermal stability .
生化分析
Biochemical Properties
It has been found that this compound can interact with various biomolecules, influencing their properties and functions . For instance, it has been observed that Trifluoropropyl POSS Cage mixture can enhance the hydrophobicity of certain systems .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trifluoropropyl POSS Cage mixture have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Preliminary studies suggest that the effects of this product may vary with different dosages .
Metabolic Pathways
It is believed that this compound may interact with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Preliminary studies suggest that this compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through certain targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex organosilicon compound typically involves multiple steps, including the formation of the siloxane backbone and the introduction of trifluoropropyl groups. Common synthetic routes may involve:
Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes in the presence of a catalyst.
Grignard Reaction: Formation of carbon-silicon bonds using organomagnesium halides.
Oxidation and Reduction: Various oxidation states of silicon can be manipulated to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale hydrosilylation and Grignard reactions, followed by purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silicon centers.
Reduction: Reduction reactions may be used to modify the oxidation state of silicon.
Substitution: The trifluoropropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Platinum, palladium, or rhodium complexes for hydrosilylation.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted siloxanes and silanes.
科学研究应用
Chemistry
Materials Science: Used in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Catalysis: Potential use as a catalyst or catalyst support in various chemical reactions.
Biology and Medicine
Drug Delivery: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biocompatibility: Research into its biocompatibility for potential medical applications.
Industry
Coatings and Sealants: Used in the production of high-performance coatings and sealants due to its chemical resistance.
相似化合物的比较
Similar Compounds
Polysiloxanes: Similar in having a silicon-oxygen backbone but may lack the trifluoropropyl groups.
Fluorosilanes: Contain fluorine atoms bonded to silicon but may have different structural features.
Uniqueness
This compound is unique due to its combination of a heptacyclic structure and multiple trifluoropropyl groups, which confer distinct chemical and physical properties.
属性
IUPAC Name |
1,3,5,7,9,11,13,15,17,19,21,23-dodecakis(3,3,3-trifluoropropyl)-2,4,6,8,10,12,14,16,18,20,22,24,25,26,27,28,29,30-octadecaoxa-1,3,5,7,9,11,13,15,17,19,21,23-dodecasilaheptacyclo[11.11.1.13,9.15,21.17,19.111,17.115,23]triacontane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48F36O18Si12/c37-25(38,39)1-13-91-73-99(21-9-33(61,62)63)76-94(16-4-28(46,47)48)83-97(19-7-31(55,56)57)79-100(89-99,22-10-34(64,65)66)74-92(81-91,14-2-26(40,41)42)86-96(18-6-30(52,53)54)78-101(23-11-35(67,68)69)75-93(85-91,15-3-27(43,44)45)82-95(87-94,17-5-29(49,50)51)77-102(90-101,24-12-36(70,71)72)80-98(84-96,88-97)20-8-32(58,59)60/h1-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKJSCQJLUYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O4)(O[Si]6(O[Si](O3)(O[Si]7(O[Si](O6)(O[Si](O5)(O[Si](O7)(O2)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)CCC(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48F36O18Si12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1789.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,3a'S,8aR,8a'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole]](/img/structure/B6318959.png)
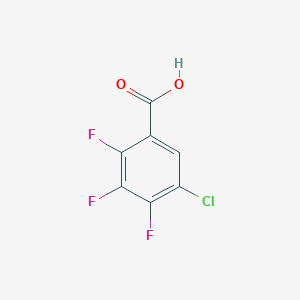
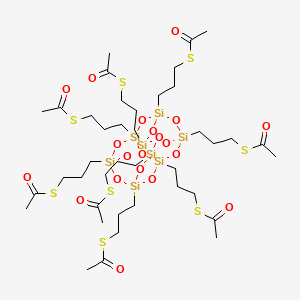
![2,6-Bis-[1-(3,5-di-tert-butylphenylimino)-ethyl]pyridine](/img/structure/B6318994.png)
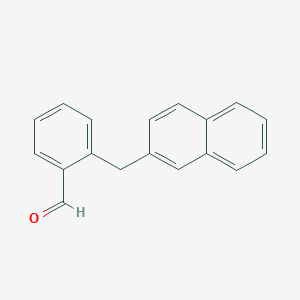
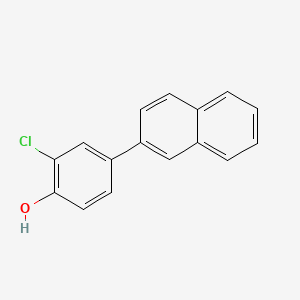
![2-Ethyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B6319019.png)
![2-[4-(Heptafluorocyclopent-1-enyl)oxy]phenyl-2-(4-hydroxyphenyl)propane](/img/structure/B6319023.png)
![[2-(Methoxycarbonyl)thiophen-3-yl]boronic acid](/img/structure/B6319029.png)
![[3-(4-Methoxyphenyl)oxetan-3-yl]methanol](/img/structure/B6319032.png)
![13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319045.png)
